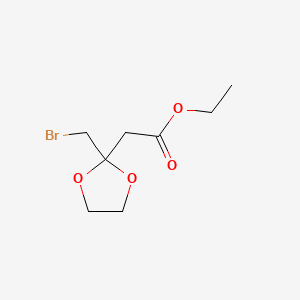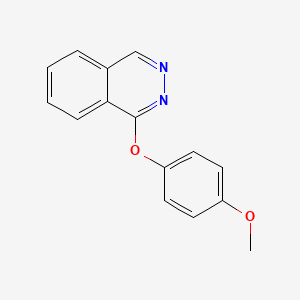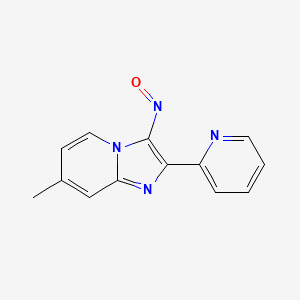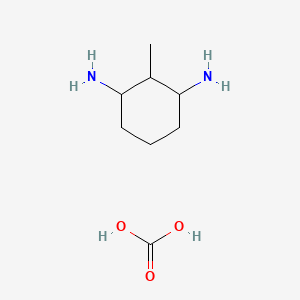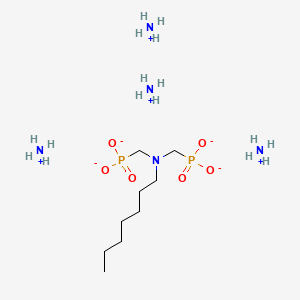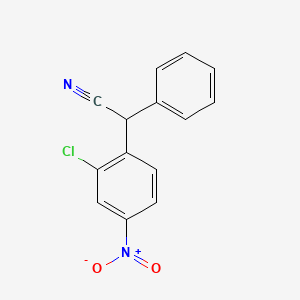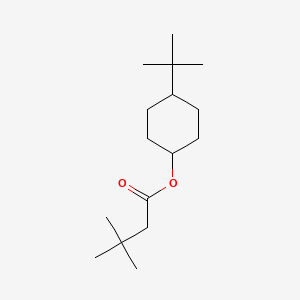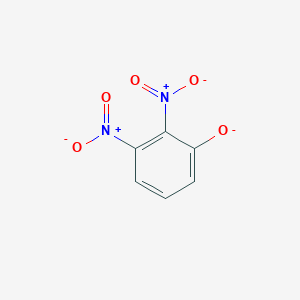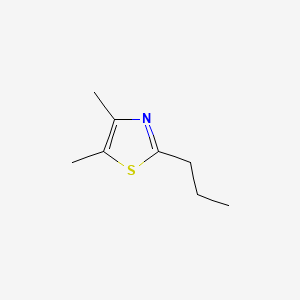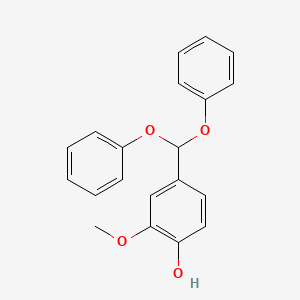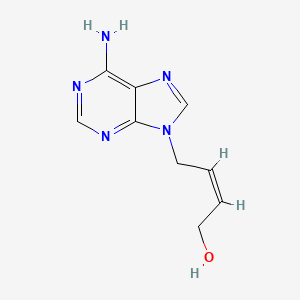
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N'-cyanoguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenyl group, a pentadienoyl chain, and a cyanoguanidine moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine typically involves the reaction of 4-chlorobenzaldehyde with malononitrile to form an intermediate, which is then subjected to further reactions to introduce the pentadienoyl and cyanoguanidine groups. The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts such as piperidine or lutidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps like recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chlorophenyl)-N’-cyanoguanidine
- N-(5-(4-Bromophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine
- N-(5-(4-Methylphenyl)-2,4-pentadienoyl)-N’-cyanoguanidine
Uniqueness
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
5398-83-4 |
|---|---|
Molekularformel |
C13H11ClN4O |
Molekulargewicht |
274.70 g/mol |
IUPAC-Name |
(2E,4E)-5-(4-chlorophenyl)-N-(N'-cyanocarbamimidoyl)penta-2,4-dienamide |
InChI |
InChI=1S/C13H11ClN4O/c14-11-7-5-10(6-8-11)3-1-2-4-12(19)18-13(16)17-9-15/h1-8H,(H3,16,17,18,19)/b3-1+,4-2+ |
InChI-Schlüssel |
XCVDKNVIGXOIHY-ZPUQHVIOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C=C/C(=O)NC(=NC#N)N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=CC=CC(=O)NC(=NC#N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


